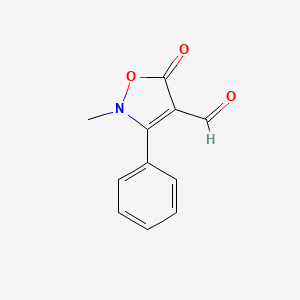

4-Isoxazolecarboxaldehyde, 2,5-dihydro-2-methyl-5-oxo-3-phenyl-

Description

4-Isoxazolecarboxaldehyde, 2,5-dihydro-2-methyl-5-oxo-3-phenyl- is a heterocyclic compound featuring an isoxazole core substituted with a phenyl group at position 3, a methyl group at position 2, and an oxo group at position 5. The carboxaldehyde moiety at position 4 enhances its reactivity, making it a versatile intermediate in medicinal chemistry and materials science. Its molecular formula is C₁₂H₁₀N₂O₃, with a molecular weight of 230.22 g/mol. The compound’s structure facilitates hydrogen bonding via the oxo and aldehyde groups, influencing its crystallinity and solubility .

Properties

CAS No. |

56878-25-2 |

|---|---|

Molecular Formula |

C11H9NO3 |

Molecular Weight |

203.19 g/mol |

IUPAC Name |

2-methyl-5-oxo-3-phenyl-1,2-oxazole-4-carbaldehyde |

InChI |

InChI=1S/C11H9NO3/c1-12-10(8-5-3-2-4-6-8)9(7-13)11(14)15-12/h2-7H,1H3 |

InChI Key |

REFHEJODAIDWGH-UHFFFAOYSA-N |

Canonical SMILES |

CN1C(=C(C(=O)O1)C=O)C2=CC=CC=C2 |

Origin of Product |

United States |

Preparation Methods

General Synthetic Approach

The synthesis of 4-Isoxazolecarboxaldehyde derivatives typically involves the construction of the isoxazole ring followed by functional group transformations to introduce the aldehyde and other substituents such as methyl and phenyl groups. The key steps often include:

- Formation of an isoxazole ring via cyclization reactions involving oximes and carbonyl compounds.

- Introduction of substituents through halogenation and subsequent nucleophilic substitution.

- Oxidation or reduction steps to obtain the aldehyde functionality.

Preparation via Oxime and Carbonyl Condensation

One common method involves reacting an oxime derivative with a carbonyl compound under acidic or acid-base catalysis to form the 4,5-dihydroisoxazole ring system. This approach is supported by patent literature describing the preparation of 5,5-disubstituted 4,5-dihydroisoxazoles, which are structurally related to the target compound.

- Reaction conditions: The oxime and carbonyl compound are reacted in an organic solvent, often under mild acidic conditions or with acid-base catalysts to promote cyclization.

- Catalysts: Acid catalysts or acid-base catalysts are employed to facilitate ring closure.

- Solvents: Common solvents include dioxane, methanol, or dichloromethane.

- Temperature: Reactions are typically conducted at temperatures ranging from 0 °C to room temperature or slightly elevated temperatures (up to 50 °C).

This method yields the dihydroisoxazole intermediate, which can be further functionalized to introduce the aldehyde group at the 4-position.

Halogenation and Thiourea Substitution

Following ring formation, selective halogenation at the 3-position of the 4,5-dihydroisoxazole ring is performed using halogenating agents such as elemental chlorine or bromine, N-bromosuccinimide, or sulfuryl chloride.

- Halogenation reagents: Elemental halogens (Cl2, Br2), N-bromosuccinimide, sulfuryl chloride.

- Reaction conditions: Equimolar or slight excess (up to 1.5-fold) of halogenating reagent, temperatures between 0 °C and 50 °C.

- Solvent: Organic solvents compatible with halogenation, such as dichloromethane or dioxane.

The halogenated intermediate is then reacted with thiourea in a one-pot process to form 4,5-dihydroisoxazole-3-thiocarboxamidine salts, which are precursors for further transformations to the aldehyde derivative.

Oxidation of Isoxazol-5-yl-methanol to Isoxazole-5-carbaldehyde

A critical step in preparing the aldehyde functionality involves oxidation of isoxazol-5-yl-methanol to isoxazole-5-carbaldehyde. This step is well-documented and employs various oxidizing agents:

- The oxidation with Dess-Martin periodinane provides a moderate yield (45%) of the aldehyde under mild conditions.

- The DIBAL-H reduction method involves converting the isoxazole-5-carboxylic acid to its methyl ester, followed by selective reduction to the aldehyde at low temperature (-78 °C), yielding 60% product.

Advanced Functionalization Using Organometallic Reagents

Further derivatization of the isoxazole aldehyde involves organometallic chemistry:

- Lithium diisopropylamide (LDA) deprotonation at low temperature (-78 °C) followed by reaction with chlorotitanium triisopropoxide and subsequent addition of aldehydes such as propionaldehyde.

- This sequence allows for the introduction of additional substituents at specific positions on the isoxazole ring.

- The reaction mixture is worked up with ammonium chloride solution and purified by silica gel chromatography.

- Yield reported for such a step is approximately 68%.

Reductive Amination with Sodium Triacetoxyborohydride

In the synthesis of related derivatives, reductive amination is employed to attach amine-containing substituents to the aldehyde group:

- Reaction of 5-isoxazolecarboxaldehyde with amines in acetonitrile solvent.

- Sodium triacetoxyborohydride is used as a mild reducing agent at room temperature for about 1.5 hours.

- The product is purified by silica gel chromatography and trituration.

- Yields around 59% have been reported.

Summary Table of Key Preparation Steps

| Step No. | Reaction Type | Reagents/Conditions | Yield (%) | Notes |

|---|---|---|---|---|

| 1 | Cyclization of oxime + carbonyl | Acid or acid-base catalyst; organic solvent; RT | Variable | Forms 4,5-dihydroisoxazole intermediate |

| 2 | Halogenation | Cl2, Br2, NBS, sulfuryl chloride; 0–50 °C | - | Introduces halogen at 3-position |

| 3 | Thiourea substitution | Thiourea; 0–50 °C | - | Forms thiocarboxamidine salts |

| 4 | Oxidation of isoxazol-5-yl-methanol | Dess-Martin periodinane; DCM; 20 °C; 1.5 h | 45 | Mild oxidation to aldehyde |

| 5 | Reduction of methyl ester | DIBAL-H; DCM; -78 °C; 1 h | 60 | Alternative route to aldehyde |

| 6 | Organometallic addition | LDA; chlorotitanium triisopropoxide; -78 to 40 °C | 68 | Functionalization with aldehydes |

| 7 | Reductive amination | Sodium triacetoxyborohydride; MeCN; RT; 1.5 h | 59 | Amination of aldehyde |

Research Findings and Notes

- The preparation of 4-Isoxazolecarboxaldehyde derivatives involves multi-step synthesis, often requiring careful temperature control and inert atmosphere to maintain product integrity.

- Purification is typically achieved by flash chromatography on silica gel using gradients of ethyl acetate and hexane.

- Reaction yields vary depending on the step and reagents but generally range from moderate (45%) to good (68%).

- The use of mild oxidizing agents such as Dess-Martin periodinane is preferred to avoid overoxidation or decomposition.

- One-pot procedures combining halogenation and substitution steps improve efficiency and reduce purification requirements.

- The aldehyde intermediate is versatile and serves as a key building block for further derivatization, including reductive amination and organometallic additions.

Chemical Reactions Analysis

Types of Reactions

2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

Reduction: The carbonyl groups can be reduced to alcohols using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids.

Major Products Formed

Oxidation: 2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carboxylic acid.

Reduction: 2,5-Dihydro-2-methyl-5-hydroxy-3-phenylisoxazole-4-carbaldehyde.

Substitution: Various substituted derivatives depending on the substituent introduced.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity

Research indicates that derivatives of isoxazole compounds exhibit notable antimicrobial properties. The structure of 4-Isoxazolecarboxaldehyde allows for modifications that can enhance its efficacy against various pathogens. Studies have demonstrated its effectiveness in inhibiting bacterial growth, making it a candidate for developing new antibiotics .

Anti-inflammatory Properties

Compounds similar to 4-Isoxazolecarboxaldehyde have shown promise in reducing inflammation. This is particularly relevant in conditions such as arthritis and other inflammatory diseases. The mechanism involves the inhibition of pro-inflammatory cytokines, which could lead to the development of anti-inflammatory drugs .

Cancer Research

Isoxazole derivatives are being investigated for their anticancer properties. Preliminary studies suggest that 4-Isoxazolecarboxaldehyde can induce apoptosis in cancer cells. This property makes it a subject of interest for drug development targeting various types of cancer .

Material Science

Polymer Chemistry

The compound can be utilized as a monomer in polymer synthesis. Its unique chemical structure contributes to the formation of polymers with enhanced thermal stability and mechanical properties. Research is ongoing to explore its use in creating high-performance materials for industrial applications .

Sensors and Electronics

Due to its electronic properties, 4-Isoxazolecarboxaldehyde is being studied for applications in sensors and electronic devices. Its ability to undergo redox reactions makes it suitable for developing sensitive electrochemical sensors that can detect environmental pollutants or biological markers .

Agricultural Chemistry

Pesticide Development

The compound's potential as a pesticide is being explored, particularly due to its bioactivity against certain pests and pathogens affecting crops. Its application could lead to the development of novel agrochemicals that are more effective and environmentally friendly compared to existing solutions .

Summary Table of Applications

| Application Area | Specific Use Cases | Potential Benefits |

|---|---|---|

| Medicinal Chemistry | Antimicrobial, anti-inflammatory, anticancer | New drug candidates with |

Mechanism of Action

The mechanism of action of 2,5-Dihydro-2-methyl-5-oxo-3-phenylisoxazole-4-carbaldehyde involves its interaction with specific molecular targets. The compound can act as an electrophile, reacting with nucleophilic sites in biological molecules. This interaction can lead to the inhibition of enzyme activity or the disruption of cellular processes. The exact pathways and targets depend on the specific application and the derivatives used.

Comparison with Similar Compounds

Structural Similarity

Structural analogs of this compound differ in substituent patterns and functional groups. Key comparisons include:

Table 1: Structural Comparison of Isoxazole Derivatives

Key Observations :

- Functional Groups : The methoxymethyl group in reduces hydrogen-bonding capacity compared to the oxo group in the parent compound, affecting solubility .

Physicochemical Properties

Hydrogen bonding and solubility are critical differentiating factors:

Table 2: Hydrogen Bonding and Solubility Profiles

Key Findings :

- The parent compound’s higher polar surface area (71.5 Ų) correlates with stronger crystal packing interactions, as observed in SHELX-refined structures .

- The carboxamide derivative has one H-bond donor, enabling targeted protein interactions but reducing membrane permeability .

Chemical Similarity Analysis

Using Tanimoto coefficients (binary fingerprint comparison), the parent compound shares ~65% similarity with (fluorophenyl substitution) and ~45% similarity with (carboxamide substitution). These scores reflect divergent bioactivity predictions; for example, CSNAP algorithms suggest the parent compound and may target similar enzymes, whereas likely diverges due to its carboxamide .

Biological Activity

4-Isoxazolecarboxaldehyde, 2,5-dihydro-2-methyl-5-oxo-3-phenyl (CAS Number: 56878-25-2) is a compound of significant interest due to its potential biological activities. It belongs to the isoxazole family, which has been associated with various pharmacological effects. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy in different biological systems, and relevant case studies.

The compound features a unique isoxazole ring structure that contributes to its reactivity and biological interactions. Its molecular formula is , with a molecular weight of approximately 233.23 g/mol. The presence of the aldehyde functional group enhances its potential for interactions with biological macromolecules.

Antioxidant Activity

Research indicates that compounds containing isoxazole rings often exhibit antioxidant properties. A study demonstrated that derivatives of isoxazole showed significant scavenging activity against free radicals, suggesting potential applications in preventing oxidative stress-related diseases.

Enzyme Inhibition

One of the notable biological activities of 4-Isoxazolecarboxaldehyde is its inhibitory effect on various enzymes. In particular, it has been studied for its ability to inhibit tyrosinase, an enzyme crucial in melanin synthesis:

| Compound | IC50 (µM) | Substrate Used |

|---|---|---|

| Kojic Acid | 14.33 ± 1.63 | L-Tyrosine |

| Compound 1 | 152.51 ± 14.33 | L-Tyrosine |

| Compound 3 | 0.51 ± 0.00 | L-DOPA |

| Compound 5 | 144.06 ± 3.10 | L-DOPA |

The data indicates that compound 3 exhibits exceptionally high potency compared to standard inhibitors like kojic acid, suggesting that modifications on the phenyl ring significantly enhance inhibitory activity .

Cytotoxicity Studies

In vitro studies conducted on B16F10 melanoma cells assessed the cytotoxic effects of 4-Isoxazolecarboxaldehyde derivatives. Compounds were tested at varying concentrations (0, 1, 2, and 5 µM) over periods of 48 and 72 hours:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 1 | ~85 |

| 2 | ~70 |

| 5 | ~50 |

At higher concentrations, significant cytotoxicity was observed, indicating potential applications in cancer therapeutics .

Case Studies

Case Study: Melanoma Treatment

A study explored the effects of isoxazole derivatives on melanoma cells, specifically looking at their role as tyrosinase inhibitors. The findings suggested that these compounds could serve as lead candidates for developing new treatments targeting hyperpigmentation disorders and melanoma .

Case Study: Antioxidant Properties

Another investigation focused on the antioxidant capacity of isoxazole derivatives in preventing cellular damage caused by oxidative stress. Results demonstrated a marked decrease in reactive oxygen species (ROS) levels upon treatment with these compounds, highlighting their therapeutic potential in age-related diseases .

Q & A

Basic Question: What are the established synthetic routes for 4-Isoxazolecarboxaldehyde derivatives, and how can reaction conditions be optimized?

Methodological Answer:

The synthesis of isoxazole derivatives often involves cyclization reactions using precursors like oximes or β-keto esters. For example, a related compound, 3-(4-methoxyphenyl)-5-methylisoxazole-4-carboxylic acid, was synthesized via a chloramine-T-mediated cyclization of 4-methoxybenzaldehyde oxime and ethyl acetoacetate under controlled heating . Key optimization parameters include:

- Temperature : Prolonged heating (3–4 hours) on a water bath to ensure complete cyclization.

- Workup : Sequential washing with NaOH and HCl to isolate the carboxylic acid derivative.

- Catalyst : Chloramine-T acts as both an oxidizing agent and a catalyst.

For 4-Isoxazolecarboxaldehyde analogs, similar strategies with aldehyde precursors (e.g., substituted benzaldehydes) and β-keto esters could be adapted. Reaction yields may vary based on steric and electronic effects of substituents on the phenyl ring.

Advanced Question: How do steric and electronic effects of substituents influence the reactivity of the isoxazole ring in cross-coupling reactions?

Methodological Answer:

The isoxazole ring’s reactivity in cross-coupling (e.g., Suzuki-Miyaura or Buchwald-Hartwig reactions) is highly sensitive to substituents. For example:

- Electron-withdrawing groups (e.g., nitro or carbonyl groups) at the 3- or 5-positions increase the ring’s electrophilicity, facilitating nucleophilic attack .

- Steric hindrance from bulky substituents (e.g., 2-methylphenoxy groups) can reduce reaction rates by impeding catalyst access .

To validate substituent effects:

Perform DFT calculations to map electron density distribution.

Compare reaction kinetics (e.g., via NMR monitoring) for derivatives with varying substituents.

Use X-ray crystallography (as in ) to assess steric constraints on molecular geometry.

Basic Question: What spectroscopic techniques are most effective for characterizing the structure of 4-Isoxazolecarboxaldehyde derivatives?

Methodological Answer:

A multi-technique approach is critical:

- NMR :

- IR : Stretching frequencies for aldehyde (ν ~1700 cm⁻¹) and isoxazole C=N (ν ~1600 cm⁻¹) confirm functional groups.

- Mass Spectrometry : High-resolution MS validates molecular formulae (e.g., C₁₃H₁₁NO₃ for a typical derivative ).

Advanced Question: How can computational methods predict the biological activity of 4-Isoxazolecarboxaldehyde derivatives against kinase targets?

Methodological Answer:

Computational workflows include:

Molecular Docking : Use AutoDock Vina to model interactions between the carboxaldehyde moiety and kinase ATP-binding pockets (e.g., aurora kinase, as studied in ).

MD Simulations : Assess binding stability over 100 ns trajectories using GROMACS.

QSAR Models : Correlate substituent descriptors (e.g., Hammett σ values) with IC₅₀ data from enzymatic assays .

For example, the title compound’s phenyl and methyl groups may enhance hydrophobic interactions, while the carboxaldehyde could form hydrogen bonds with catalytic lysine residues.

Basic Question: What are the key stability considerations for storing 4-Isoxazolecarboxaldehyde derivatives?

Methodological Answer:

Stability is influenced by:

- Moisture Sensitivity : Carboxaldehyde groups are prone to hydration. Store under inert gas (N₂ or Ar) in sealed vials with molecular sieves .

- Light Sensitivity : Isoxazole rings may undergo photodegradation. Use amber glassware and avoid UV exposure.

- Temperature : Long-term storage at –20°C is recommended for labile derivatives .

Advanced Question: How can contradictory data on the antitumor activity of isoxazole derivatives be resolved?

Methodological Answer:

Contradictions often arise from assay variability or structural nuances. Mitigation strategies include:

Standardized Assays : Re-evaluate compounds using identical cell lines (e.g., MCF-7 for breast cancer) and protocols.

Metabolite Profiling : Use LC-MS to identify active metabolites (e.g., hydrolyzed carboxamides ).

Structural Modifications : Compare activity across analogs (e.g., 5-methyl vs. 5-ethyl substituents) to isolate pharmacophores .

For instance, 3-(2-chlorophenyl) derivatives showed enhanced activity due to improved membrane permeability , while unsubstituted analogs were inactive.

Basic Question: What strategies are used to functionalize the carboxaldehyde group for downstream applications?

Methodological Answer:

The aldehyde group serves as a versatile handle for:

- Schiff Base Formation : React with primary amines (e.g., aniline) to form imines for coordination chemistry.

- Reductive Amination : Convert to amines using NaBH₃CN or H₂/Pd-C .

- Nucleophilic Addition : Grignard reagents add to the aldehyde, yielding secondary alcohols.

Reaction conditions (pH, solvent polarity) must be optimized to avoid side reactions with the isoxazole ring.

Advanced Question: How does the crystal packing of 4-Isoxazolecarboxaldehyde derivatives influence their physicochemical properties?

Methodological Answer:

X-ray crystallography (e.g., ) reveals:

- Inversion Dimers : Carboxylic acid derivatives form hydrogen-bonded dimers, increasing melting points.

- Dihedral Angles : Substituents on the phenyl ring (e.g., 4-methoxy) create torsional strain, affecting solubility.

- Polar Surface Area : High PSA (e.g., due to carboxaldehyde and isoxazole) correlates with poor logP values.

Thermogravimetric analysis (TGA) and DSC can further link packing motifs to thermal stability.

Basic Question: What safety precautions are required when handling 4-Isoxazolecarboxaldehyde derivatives?

Methodological Answer:

- PPE : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for weighing.

- Respiratory Protection : For powders, use NIOSH-certified P95 respirators .

- Spill Management : Neutralize aldehydes with sodium bisulfite solution.

Advanced Question: How can isotopic labeling (e.g., ¹³C, ²H) elucidate the metabolic pathways of isoxazole derivatives?

Methodological Answer:

- Synthesis : Incorporate ¹³C at the carboxaldehyde carbon using labeled NaBH₄ in reductive steps.

- Tracing : Use LC-MS/MS to track ¹³C-labeled metabolites in hepatocyte incubations.

- Kinetic Isotope Effects (KIE) : Compare degradation rates of deuterated vs. non-deuterated analogs to identify rate-limiting steps .

This approach confirmed that 5-methyl substituents slow hepatic clearance by reducing CYP450 binding affinity.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.